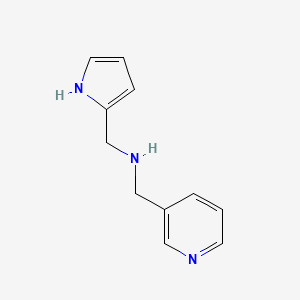
(pyridin-3-ylmethyl)(1H-pyrrol-2-ylmethyl)amine
Vue d'ensemble
Description
(Pyridin-3-ylmethyl)(1H-pyrrol-2-ylmethyl)amine, also known as PPMPA, is a heterocyclic amine with a wide range of possible applications in the field of scientific research. It is a versatile compound that can be used to study the structure and function of proteins, enzymes, and other biological molecules. PPMPA has been used in a variety of biochemical and physiological studies, and its potential in the field of drug discovery and development is being explored.
Applications De Recherche Scientifique
Catalysis and Polymerization
A study by Obuah et al. (2014) explored the use of pyrazolylamine ligands, including compounds similar to "(pyridin-3-ylmethyl)(1H-pyrrol-2-ylmethyl)amine," in nickel(II)-catalyzed oligomerization and polymerization of ethylene. The reaction outcomes were dependent on the co-catalyst and solvent used, highlighting the versatility of these compounds in catalyzing the formation of valuable polymeric materials (Obuah et al., 2014).
Coordination Polymers and Molecular Architecture
Zhang et al. (2013) described the formation of helical silver(I) coordination polymers utilizing flexible unsymmetrical bis(pyridyl) ligands, including variations of the core structure of interest. These polymers exhibit intriguing structural motifs and luminescent properties, indicating potential applications in materials science and molecular engineering (Zhang et al., 2013).
Fluorescent Sensors
Nolan et al. (2006) developed ZP9 and ZP10, two fluorescein-based dyes containing a ligand moiety functionalized with a pyridyl-amine-pyrrole group, demonstrating their application as midrange affinity fluorescent Zn(II) sensors. These compounds exhibit significant fluorescence turn-on upon Zn(II) addition, showcasing their utility in biological imaging applications (Nolan et al., 2006).
Heterogeneous Catalyst Systems
Dakkach et al. (2014) investigated new Ru complexes with bpea-pyr ligand (representative of the functional group interest) for olefin epoxidation, demonstrating efficient catalysis through stable polypyrrole films. This work illustrates the potential of such compounds in developing novel catalytic systems (Dakkach et al., 2014).
Antioxidant and Enzyme Inhibition
Compounds derived from γ-pyridinyl amines, including structures similar to the compound of interest, have been evaluated for their antioxidant properties and acetylcholinesterase (AChE) inhibitory activity. These compounds demonstrate promising biological activities, indicating their potential in designing new molecules for therapeutic applications (Leonor Y. Vargas Méndez and Vladimir V. Kouznetsov, 2015).
Propriétés
IUPAC Name |
1-pyridin-3-yl-N-(1H-pyrrol-2-ylmethyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-3-10(7-12-5-1)8-13-9-11-4-2-6-14-11/h1-7,13-14H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZBAXQUEHAFPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNCC2=CC=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4,4-Dimethyl-1-[2,3,5,6-tetrafluoro-4-(trifluoro-methyl)phenyl]-1,4-dihydropyrimidine-2-thiol](/img/structure/B3084562.png)




![4,4-Dimethyl-1-[4-(trifluoromethoxy)phenyl]-1,4-dihydropyrimidine-2-thiol](/img/structure/B3084590.png)
![3-{[(4-Methoxyphenyl)amino]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid](/img/structure/B3084616.png)
![3-{[(2-Hydroxyphenyl)amino]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid](/img/structure/B3084618.png)
![2,2-Dimethyl-3-[(4-phenylpiperazin-1-YL)carbonyl]-cyclopropanecarboxylic acid](/img/structure/B3084619.png)
![3-[(4-Ethylpiperazin-1-yl)carbonyl]-2,2-dimethylcyclopropanecarboxylic acid](/img/structure/B3084630.png)